Cas no 1804180-63-9 (3-Bromo-4-(3-chloropropanoyl)benzaldehyde)

3-Bromo-4-(3-chloropropanoyl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-(3-chloropropanoyl)benzaldehyde
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- インチ: 1S/C10H8BrClO2/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5-6H,3-4H2
- InChIKey: XVKHPJFKTAOSMV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=O)C=CC=1C(CCCl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 220
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Bromo-4-(3-chloropropanoyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013023278-500mg |
3-Bromo-4-(3-chloropropanoyl)benzaldehyde |
1804180-63-9 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
Alichem | A013023278-1g |
3-Bromo-4-(3-chloropropanoyl)benzaldehyde |
1804180-63-9 | 97% | 1g |
1,445.30 USD | 2021-05-31 | |
Alichem | A013023278-250mg |
3-Bromo-4-(3-chloropropanoyl)benzaldehyde |
1804180-63-9 | 97% | 250mg |
480.00 USD | 2021-05-31 |
3-Bromo-4-(3-chloropropanoyl)benzaldehyde 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
3-Bromo-4-(3-chloropropanoyl)benzaldehydeに関する追加情報
Introduction to 3-Bromo-4-(3-chloropropanoyl)benzaldehyde (CAS No. 1804180-63-9)
3-Bromo-4-(3-chloropropanoyl)benzaldehyde (CAS No. 1804180-63-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its bromo and chloro substituents on a benzaldehyde backbone, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable for the development of novel therapeutic agents targeting diverse disease pathways.
The molecular structure of 3-Bromo-4-(3-chloropropanoyl)benzaldehyde consists of a benzene ring substituted with a bromine atom at the 3-position and an acylated side chain at the 4-position. The acyl group is derived from 3-chloropropanoic acid, providing a reactive site for further functionalization. This combination of substituents enhances the compound's reactivity, making it a valuable building block in synthetic organic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Bromo-4-(3-chloropropanoyl)benzaldehyde. The presence of both bromine and chlorine atoms on the aromatic ring suggests that this compound may exhibit multiple modes of interaction with biological targets. Such structural features are often exploited in drug design to improve binding affinity and selectivity.
One of the most promising applications of 3-Bromo-4-(3-chloropropanoyl)benzaldehyde is in the development of small-molecule inhibitors for kinases and other enzymes involved in cancer progression. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is frequently observed in malignant tumors. By targeting these enzymes, 3-Bromo-4-(3-chloropropanoyl)benzaldehyde and its derivatives may offer a means to modulate these pathways and inhibit tumor growth.
Recent studies have demonstrated that benzaldehyde derivatives can serve as potent scaffolds for kinase inhibition. The aldehyde group in 3-Bromo-4-(3-chloropropanoyl)benzaldehyde provides a reactive site for covalent bond formation with key residues in kinase active sites. Additionally, the electron-withdrawing nature of the bromo and chloro substituents can enhance the electrophilicity of the aldehyde group, improving its reactivity with biological targets.
Furthermore, the propanoyl side chain in 3-Bromo-4-(3-chloropropanoyl)benzaldehyde offers opportunities for further derivatization, allowing researchers to fine-tune the pharmacological properties of their compounds. For instance, introducing additional functional groups such as hydroxyl or amine moieties could alter the solubility, metabolic stability, or target specificity of the molecule.
The synthesis of 3-Bromo-4-(3-chloropropanoyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors such as 4-bromobenzaldehyde and 3-chloropropionic acid. The bromination step is crucial for introducing the bromo substituent at the 3-position of the benzene ring. Subsequent acylation with 3-chloropropionic acid yields the desired product through an esterification reaction.
In laboratory settings, high-performance techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of 3-Bromo-4-(3-chloropropanoyl)benzaldehyde. These analytical methods provide detailed information about the chemical environment surrounding each atom in the molecule, ensuring that impurities or undesired byproducts do not compromise its quality.
The pharmacokinetic properties of 3-Bromo-4-(3-chloropropanoyl)benzaldehyde are also subjects of ongoing research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies using cell-based assays and animal models have begun to elucidate these properties, providing insights into its bioavailability and potential side effects.
One notable advantage of 3-Bromo-4-(3-chloropropanoyl)benzaldehyde is its compatibility with various synthetic methodologies commonly used in drug discovery. Its reactive functional groups allow for facile modifications through cross-coupling reactions, condensation reactions, and other transformations that are widely employed in medicinal chemistry.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-Bromo-4-(3-chloropropanoyl)benzaldehyde are expected to play an increasingly important role in drug development. The ability to modify their structures to achieve desired pharmacological effects makes them valuable tools for exploring new treatment strategies across multiple therapeutic areas.
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